molecular formula C17H14ClNO4S3 B2391531 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797269-29-4

3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2391531
CAS No.: 1797269-29-4
M. Wt: 427.93
InChI Key: KNUKDZVKAOBWCW-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a chloro-methoxy-substituted benzene ring and a bis-thiophene moiety. The sulfonamide nitrogen is substituted with a thiophen-2-ylmethyl group linked to a thiophene-3-carbonyl unit, conferring unique electronic and steric properties. Such structural motifs are common in medicinal chemistry, particularly in enzyme inhibitors targeting kinases or proteases, where sulfonamides act as pharmacophores .

Properties

IUPAC Name

3-chloro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKDZVKAOBWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene and thiophene structures. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzene ring can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. In silico studies have suggested that compounds similar to 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide exhibit significant binding affinity to 5-LOX, indicating potential as anti-inflammatory agents. This property is crucial for developing treatments for conditions such as asthma and arthritis .

Anticancer Properties

Sulfonamides have been studied for their anticancer effects, with many derivatives showing cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Structure-Activity Relationship

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the thiophene ring or the sulfonamide group can enhance potency or selectivity against specific biological targets. For example, variations in substituents on the thiophene ring may lead to improved interaction with target enzymes or receptors .

Anti-inflammatory Studies

A study evaluated a series of sulfonamide derivatives for their ability to inhibit 5-lipoxygenase activity. Among these, derivatives closely related to 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide showed promising results, with IC50 values indicating effective inhibition at low concentrations. This positions them as potential candidates for further development into therapeutic agents for inflammatory diseases .

Anticancer Efficacy

In another investigation, a library of sulfonamide compounds was screened against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values below 100 μM, indicating substantial cytotoxicity. Notably, compounds featuring similar structural motifs to 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide were among the most effective, suggesting that this compound could be a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name / ID (Source) Substituents / Key Features Melting Point (°C) Molecular Weight Notable Functional Groups
Target Compound Thiophene-3-carbonyl-thiophen-2-ylmethyl, Cl, OMe Not reported ~495.9* Sulfonamide, bis-thiophene, chloro, methoxy
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide Furylmethyl, thienylmethyl, Cl, OMe Not reported ~413.9 Sulfonamide, furan, thiophene, chloro, methoxy
Compounds 51–55 () Benzylthio, triazine-linked aryl (e.g., 3-F, 4-CF3, 4-OMe) 237–279 ~650–700 Sulfamoyl, benzamide, chloro, aryl-triazine
5-Chloro-N-[4-methoxy-3-(piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide Benzo[b]thiophene, piperazinyl, Cl, OMe Not reported ~521.5 Sulfonamide, benzoheterocycle, chloro, methoxy
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzo[b]thiophene, propylsulfonylphenyl, Cl Not reported ~453.9 Sulfonamide, sulfonyl, chloro, alkyl chain

*Estimated based on molecular formula.

Key Observations:

Bis-Thiophene vs.

Substituent Impact on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., Cl, CF3 in compound 52 ) increase lipophilicity and metabolic stability but may reduce solubility. Methoxy groups (e.g., compound 53 ) enhance solubility via hydrogen bonding but could lower membrane permeability.
  • The thiophene-3-carbonyl group in the target compound introduces polarity, balancing lipophilicity and solubility, whereas alkylsulfonyl groups (e.g., ) significantly boost hydrophilicity.

Synthetic Complexity :

  • Compounds with triazine cores ( ) require multi-step syntheses (33-hour reaction times), whereas simpler sulfonamides (e.g., ) may be synthesized more efficiently. The target compound’s bis-thiophene linkage likely necessitates coupling reactions (e.g., Suzuki or Stille), increasing synthetic complexity.

Pharmacological Implications

  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase or kinase inhibitors. The chloro-methoxy motif in the target compound may enhance binding to hydrophobic enzyme pockets, similar to benzo[b]thiophene derivatives in .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the carbonyl group in the target compound may reduce this liability compared to unsubstituted thiophenes .

Biological Activity

The compound 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, drawing from diverse scientific literature.

Chemical Structure and Synthesis

This compound belongs to a class of sulfonamides characterized by a benzene ring substituted with a methoxy group and a thiophene moiety. The synthetic route typically involves the reaction of 3-chloro-4-methoxybenzenesulfonamide with thiophene derivatives under appropriate conditions to yield the target compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiophene rings. For instance, derivatives similar to the target compound have shown significant inhibitory effects against various viruses, including those responsible for hepatitis and other viral infections. An example includes compounds that demonstrated EC50 values in the low micromolar range against viral polymerases, suggesting that structural modifications can enhance antiviral efficacy .

Anticancer Properties

Sulfonamides have been investigated for their anticancer properties. The presence of the thiophene moiety in this compound may contribute to its ability to inhibit tumor cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins .

Anti-inflammatory Effects

Compounds with sulfonamide structures are known for their anti-inflammatory properties. The target compound may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that sulfonamides can downregulate COX-2 expression, leading to reduced inflammation in experimental models .

The mechanisms through which 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or tumor growth.
  • Cell Signaling Modulation : It could affect signaling pathways related to inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that sulfonamides can modulate oxidative stress within cells, impacting cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antiviral Screening : In a study involving various thiophene-containing compounds, one derivative exhibited an IC50 value of 1.43 μg/mL against a viral target, indicating strong antiviral activity .
  • Cancer Cell Line Studies : A derivative structurally related to the target compound was tested on breast cancer cell lines and showed significant inhibition of cell viability at concentrations as low as 5 μM, suggesting potential for further development as an anticancer agent .

Data Tables

Activity Type EC50/IC50 Value Reference
Antiviral1.43 μg/mL
Anticancer5 μM
Anti-inflammatoryNot specified

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction conditions. Key steps include:
  • Intermediate Formation : React 4-methoxybenzenesulfonyl chloride with an aminomethylthiophene derivative under basic conditions (e.g., NaHCO₃) to form the sulfonamide core .
  • Thiophene Carbonylation : Introduce the thiophene-3-carbonyl group via Friedel-Crafts acylation, using AlCl₃ as a catalyst in anhydrous dichloromethane .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purity (>95%) is confirmed by HPLC .
  • Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of thiophene rings, and control temperatures (0–5°C for acylation; room temperature for coupling) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonamide FormationNaHCO₃, DCM, 0°C, 4 h65–75
Thiophene AcylationAlCl₃, DCM, reflux, 12 h50–60
Final PurificationSilica gel, EtOAc/Hexane (3:7)85–90

Q. What analytical techniques are essential for structural confirmation?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to verify sulfonamide NH (~10.5 ppm), methoxy groups (~3.8 ppm), and thiophene protons (6.5–7.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the aromatic region .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3%) .

Q. How does solubility impact formulation for biological testing?

  • Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its sulfonamide and methoxy groups. For in vitro assays:
  • Prepare stock solutions in DMSO (10 mM), then dilute in buffer (PBS, pH 7.4) to ≤1% DMSO .
  • Use sonication (15 min) or heating (37°C) to enhance dissolution. Precipitation at >100 µM suggests aggregation risks .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations be elucidated?

  • Methodological Answer : Mechanistic studies require kinetic and isotopic labeling approaches:
  • Kinetic Profiling : Monitor acylation rates via in situ IR spectroscopy to track carbonyl intermediate formation .
  • Isotopic Labeling : Replace ³⁵S in the thiophene ring to trace substituent effects on reaction pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for sulfonamide bond formation .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay, 48 h incubation) .
  • Purity Validation : Re-test batches with ≥98% purity (HPLC) to exclude confounding effects from byproducts .
  • Dose-Response Curves : Generate 8-point curves (0.1–100 µM) in triplicate to ensure reproducibility .

Q. What strategies optimize selectivity in enzyme inhibition studies?

  • Methodological Answer : To minimize off-target effects:
  • Structural Analog Screening : Test derivatives lacking the thiophene-3-carbonyl group to identify essential pharmacophores .
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins) to assess selectivity across 300+ kinases .
  • Co-crystallization : Resolve X-ray structures (2.0 Å resolution) of the compound bound to its target (e.g., carbonic anhydrase IX) to guide rational design .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antitumor activity in leukemia vs. solid tumor cell lines.

  • Root Cause : Variability in cell membrane permeability or efflux pump expression.
  • Resolution :
    • Compare intracellular concentrations via LC-MS in K562 (leukemia) vs. A549 (lung cancer) cells .
    • Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects .

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